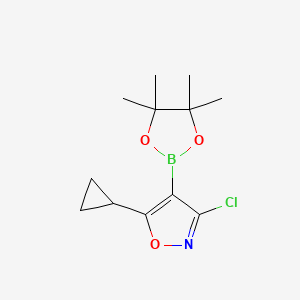

3-Chloro-5-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

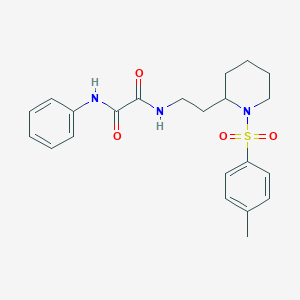

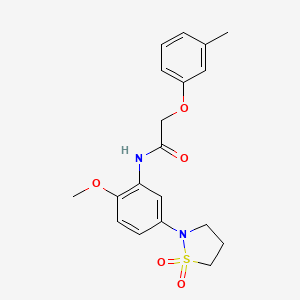

“3-Chloro-5-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole” is a chemical compound with the molecular formula C15H21BClNO2 . It is a derivative of boronic acid, which plays an irreplaceable role in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound can be confirmed by various spectroscopy methods such as MS, 1H NMR, 13C NMR, and FT-IR . The crystal structure can be determined by X-ray diffraction and conformational analysis . The results show that the crystal structure determined by X-ray single crystal diffraction is consistent with the molecular structure after DFT optimization .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 409.9±45.0 °C and a predicted density of 1.17±0.1 g/cm3 (Temp: 20 °C; Press: 760 Torr) . Its pKa is predicted to be 3.75±0.14 .Scientific Research Applications

Antitumor Applications

The synthesis and chemical properties of various compounds have shown potential broad-spectrum antitumor activity. For instance, the interaction of certain compounds in the presence of alkyl and aryl isocyanates leads to the production of derivatives with curative activity against specific leukemia types, suggesting a possible pathway for prodrug modifications with antitumor capabilities (Stevens et al., 1984).

Herbicidal Activity

Isoxaflutole, a compound related to the structural class of 3-Chloro-5-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole, has been studied for its preemergence herbicidal efficacy in controlling broad-spectrum weeds in agricultural settings. Research has indicated that it affects chlorophyll and carotenoid biosynthesis in plants, leading to its herbicidal action (Kushwaha & Bhowmik, 2000).

Growth Regulation

The application of certain chemicals can influence plant growth by affecting carbon exchange rates and other growth parameters. Studies on trinexapac-ethyl and paclobutrazol have explored their impact on turfgrass, showcasing how similar compounds might be utilized for growth regulation in various plant species (Beasley & Branham, 2007).

Photodynamic Therapy

Compounds derived from the reaction of silyl nitronates and porphyrins, producing isoxazoline-fused chlorins, have attracted interest for their potential in photodynamic therapy (PDT) of cancer. Their strong absorption near the visible spectrum's red end makes them suitable as second-generation photosensitizers for treating cancer (Ebrahim et al., 2011).

Synthesis of Building Blocks

The development of methods for synthesizing 5-fluoroalkyl-substituted isoxazoles from functionalized halogenoximes represents a significant advancement in creating novel building blocks for further chemical synthesis, showcasing the versatility of isoxazole derivatives in organic chemistry (Chalyk et al., 2019).

properties

IUPAC Name |

3-chloro-5-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BClNO3/c1-11(2)12(3,4)18-13(17-11)8-9(7-5-6-7)16-15-10(8)14/h7H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLSLBGCJPYUFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(ON=C2Cl)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1446443-32-8 |

Source

|

| Record name | 3-chloro-5-cyclopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-2-[(E)-hydroxyiminomethyl]phenol](/img/structure/B2998346.png)

![3-[[(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2998348.png)

![N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2998349.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2998353.png)

![4-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2998354.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2998367.png)